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Compound of Interest

Compound Name: 8-Chloroisoquinoline

Cat. No.: B135129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-chloroisoquinoline, a

halogenated heterocyclic compound with significant potential in medicinal chemistry and

organic synthesis. While specific experimental data for this particular isomer is not abundant in

publicly available literature, this document synthesizes information from established chemical

principles, data on related isoquinoline derivatives, and predictive models to offer a thorough

understanding of its physicochemical properties, potential synthetic routes, and applications.

This guide is designed to serve as a foundational resource for researchers interested in

exploring the utility of 8-chloroisoquinoline in their work.

Molecular and Physicochemical Profile
8-Chloroisoquinoline is a derivative of isoquinoline, a bicyclic aromatic heterocycle where a

benzene ring is fused to a pyridine ring. The presence of a chlorine atom at the 8-position

significantly influences the molecule's electronic distribution, reactivity, and biological activity.

Key Identifiers and Molecular Properties
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Property Value

CAS Number 34784-07-1

Molecular Formula C₉H₆ClN

Molecular Weight 163.61 g/mol

Appearance White to light yellow crystalline powder

Canonical SMILES C1=CC2=C(C=NC=C2)C(=C1)Cl

InChI
InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-

8(7)9/h1-6H

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 8-
chloroisoquinoline. It is crucial to note that these values are derived from computational

models and should be confirmed by experimental analysis for any critical applications.

Property Predicted Value Source

Melting Point 55.5-56.5 °C [1]

Boiling Point 289.5 ± 13.0 °C [1]

Density 1.270 ± 0.06 g/cm³ [1]

pKa (of the corresponding

conjugate acid)
4.63 ± 0.23 [2]

Solubility Sparingly soluble in water [2]

LogP (XLogP3-AA) 2.7 [2]

The predicted pKa suggests that 8-chloroisoquinoline is a weak base, a characteristic feature

of nitrogen-containing aromatic heterocycles. Its limited solubility in water is expected for a

molecule with a significant hydrophobic aromatic core. For practical applications, solubility in

various organic solvents should be experimentally determined.
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Synthesis of 8-Chloroisoquinoline
The synthesis of substituted isoquinolines can be achieved through several established named

reactions. For 8-chloroisoquinoline, the Pomeranz-Fritsch and Pictet-Spengler reactions

represent plausible synthetic strategies, starting from appropriately substituted precursors.

Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

To synthesize 8-chloroisoquinoline via this method, the starting material would be 2-

chlorobenzaldehyde.[2][3]

Hypothetical Experimental Protocol:

Formation of the Benzalaminoacetal (Schiff Base):

Dissolve 2-chlorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1

equivalents) in a suitable solvent such as toluene.

Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the

reaction.

Once the reaction is complete (monitored by TLC), remove the solvent under reduced

pressure to obtain the crude benzalaminoacetal.

Acid-Catalyzed Cyclization:

Carefully add the crude benzalaminoacetal to a strong acid, such as concentrated sulfuric

acid, at a low temperature (e.g., 0 °C).

Slowly warm the reaction mixture to room temperature and then heat to promote

cyclization. The exact temperature and time will require optimization.

After the reaction is complete, carefully pour the mixture onto ice and neutralize with a

base (e.g., concentrated sodium hydroxide solution) to a basic pH.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 8-
chloroisoquinoline.

Step 1: Schiff Base Formation

Step 2: Cyclization

2-Chlorobenzaldehyde
Benzalaminoacetal

 Condensation
(Toluene, cat. acid)

Aminoacetaldehyde
diethyl acetal

Cyclization
(Conc. H₂SO₄) 8-Chloroisoquinoline

 Neutralization
& Workup

Click to download full resolution via product page

Caption: Pomeranz-Fritsch Synthesis Workflow for 8-Chloroisoquinoline.

Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde

or ketone, followed by an acid-catalyzed cyclization. To apply this to 8-chloroisoquinoline, a

suitable β-(chlorophenyl)ethylamine would be required.

Spectroscopic Characterization
While experimental spectra for 8-chloroisoquinoline are not readily available, its spectral

characteristics can be predicted based on the isoquinoline scaffold and the influence of the

chloro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-1 and H-3) are expected to be

the most deshielded. The chlorine at the 8-position will influence the chemical shifts of the

adjacent protons (H-7) on the benzene ring through inductive and anisotropic effects.

Coupling constants (J-values) will be crucial for assigning the specific protons.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon

atoms in the molecule. The carbon atom attached to the chlorine (C-8) will be significantly

affected. The chemical shifts of the carbons in the pyridine ring will be influenced by the

electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy
The IR spectrum of 8-chloroisoquinoline is expected to exhibit characteristic absorption

bands for:

Aromatic C-H stretching: ~3000-3100 cm⁻¹

C=C and C=N stretching vibrations of the isoquinoline ring: ~1400-1600 cm⁻¹

C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding

to the molecular weight of 8-chloroisoquinoline (163.6 g/mol ). A characteristic isotopic peak

(M+2) at approximately one-third the intensity of the M⁺ peak is expected due to the natural

abundance of the ³⁷Cl isotope.[4] Fragmentation patterns would involve the loss of chlorine and

cleavage of the heterocyclic ring.

Chemical Reactivity and Stability
The reactivity of 8-chloroisoquinoline is dictated by the isoquinoline ring system and the

chloro substituent.

Basicity: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons,

making the molecule basic and capable of forming salts with acids.
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Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards

electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen

atom. Substitution is expected to occur on the benzene ring, with the position directed by the

existing chloro substituent.

Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position may be susceptible to

nucleophilic substitution, although this is generally less facile than for chloro-substituted

pyridines.

Stability: 8-Chloroisoquinoline is expected to be a stable crystalline solid under standard

laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing

agents.

Potential Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous natural products and synthetic drugs with a wide range of biological activities.[3]

Halogenation, such as the introduction of a chlorine atom, is a common strategy to modulate

the physicochemical and pharmacological properties of lead compounds.

8-Chloroisoquinoline can serve as a key building block for the synthesis of novel compounds

with potential therapeutic applications, including:

Anticancer Agents: Many isoquinoline derivatives exhibit cytotoxic and antiproliferative

activities against various cancer cell lines.[5]

Antimicrobial Agents: The isoquinoline nucleus is a core component of several antimicrobial

compounds. The presence of the chlorine atom may enhance the antimicrobial potency.[5]

Kinase Inhibitors: The isoquinoline scaffold is found in several kinase inhibitors, and

derivatives of 8-chloroisoquinoline could be explored for this purpose.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-chloroisoquinoline is not readily available,

general precautions for handling halogenated aromatic compounds should be followed. Based
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on data for similar compounds, 8-chloroisoquinoline may be harmful if swallowed, cause skin

irritation, and cause serious eye irritation.

Recommended Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side shields or goggles.

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Laboratory coat.

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are

generated, a particulate respirator may be necessary.

First Aid Measures:

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

In case of skin contact: Wash off with soap and plenty of water.

If inhaled: Move the person into fresh air.

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion
8-Chloroisoquinoline is a heterocyclic compound with significant potential as a building block

in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally

verified data is not yet available in the public domain, this guide provides a solid foundation for

researchers by summarizing its predicted physicochemical properties, outlining plausible

synthetic strategies, and highlighting its potential applications. Further experimental

investigation into the properties and reactivity of this compound is warranted to fully unlock its

potential in the development of novel functional molecules and therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b135129?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/jp/ja/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pomeranz-fritsch-reaction.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Pomeranz_Fritsch_Synthesis_of_Substituted_Isoquinolines.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_8_Chloroisoquinoline_1_carbonitrile.pdf
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pictetspengler-isoquinoline-synthesis/B59299B73963944BA232CCE3DA051EF9
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pictetspengler-isoquinoline-synthesis/B59299B73963944BA232CCE3DA051EF9
https://www.benchchem.com/product/b135129#physicochemical-properties-of-8-chloroisoquinoline
https://www.benchchem.com/product/b135129#physicochemical-properties-of-8-chloroisoquinoline
https://www.benchchem.com/product/b135129#physicochemical-properties-of-8-chloroisoquinoline
https://www.benchchem.com/product/b135129#physicochemical-properties-of-8-chloroisoquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b135129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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